
Difluoroaminosulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoroaminosulfonyl fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both fluorine and sulfonyl groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluoroaminosulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions typically occur under mild conditions and result in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize readily available starting materials and efficient fluorinating agents to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoroaminosulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, diethylaminosulfur trifluoride, and bis(2-methoxyethyl)aminosulfur trifluoride. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various sulfonyl fluorides, difluoromethyl compounds, and other fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Difluoroaminosulfonyl fluoride has a wide range of applications in scientific research:
Biology: In chemical biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of difluoroaminosulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is due to the presence of the highly electronegative fluorine atoms, which enhance the compound’s electrophilic character. The molecular targets include amino acids such as cysteine, lysine, and tyrosine, which are commonly found in enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaminosulfur trifluoride (DAST): A commonly used fluorinating agent with similar reactivity.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): Another fluorinating agent known for its stability and efficiency.
Sulfur tetrafluoride: An older fluorinating reagent that has been largely replaced by more efficient and safer alternatives
Uniqueness
Difluoroaminosulfonyl fluoride stands out due to its specific combination of fluorine and sulfonyl groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
13709-30-3 |
|---|---|
Molekularformel |
F3NO2S |
Molekulargewicht |
135.07 g/mol |
IUPAC-Name |
N,N-difluorosulfamoyl fluoride |
InChI |
InChI=1S/F3NO2S/c1-4(2)7(3,5)6 |
InChI-Schlüssel |
SXKLNBJCHYEPDL-UHFFFAOYSA-N |
Kanonische SMILES |
N(F)(F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



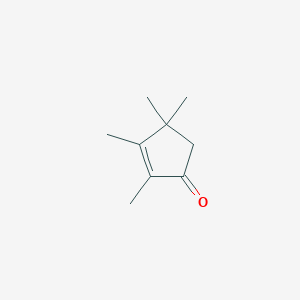
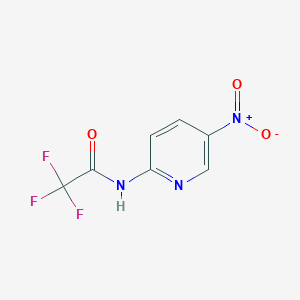
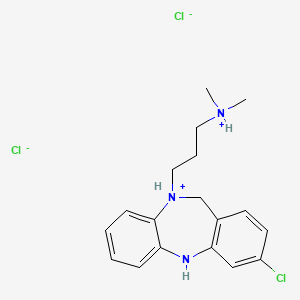

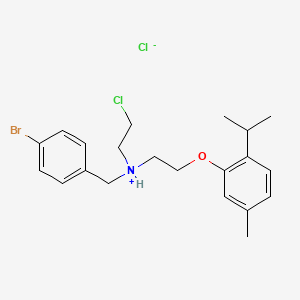

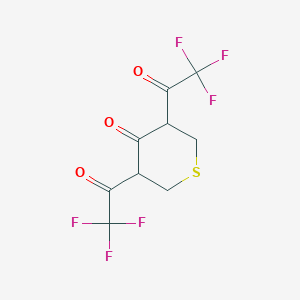
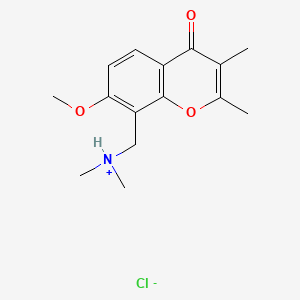
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)


![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
